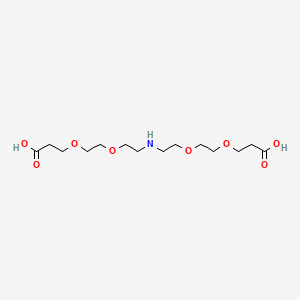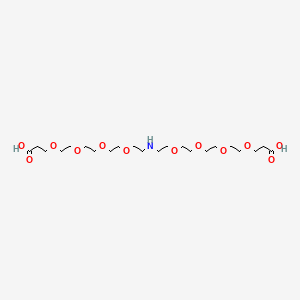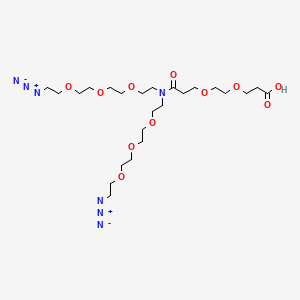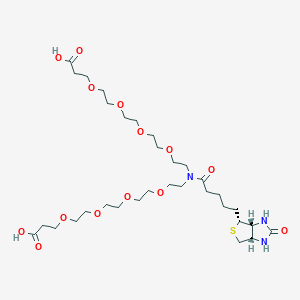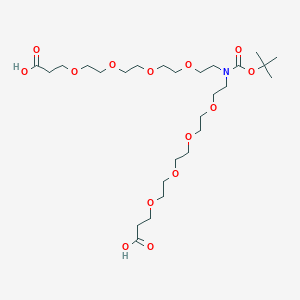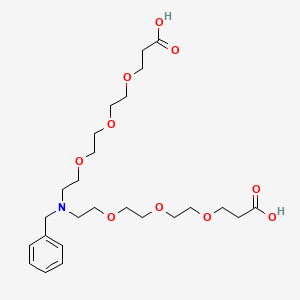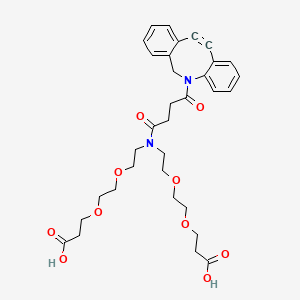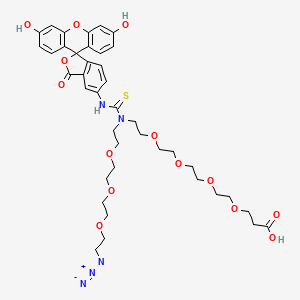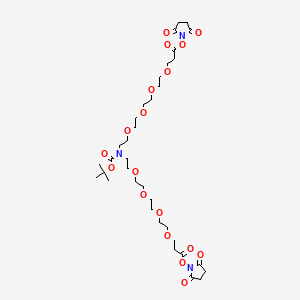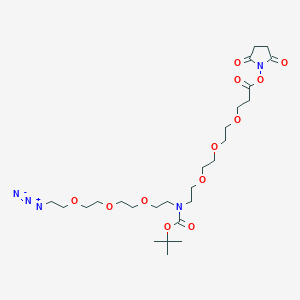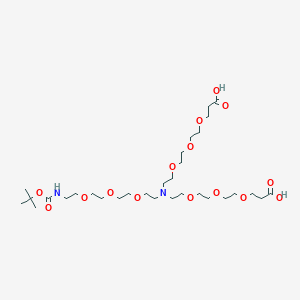
N-(Boc-PEG3)-N-bis(PEG3-acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Boc-PEG3)-N-bis(PEG3-acid) is a compound that features a polyethylene glycol (PEG) backbone with a Boc-protected amino group and two terminal carboxylic acid groups. This compound is often used in bioconjugation and drug delivery systems due to its solubility in both aqueous and organic solvents, as well as its ability to form stable amide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Boc-PEG3)-N-bis(PEG3-acid) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material, such as a primary amine, with a PEG reagent.
Protection: The amino group is then protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Functionalization: The PEG chain is further functionalized to introduce carboxylic acid groups at the terminal ends.
Industrial Production Methods
Industrial production of N-(Boc-PEG3)-N-bis(PEG3-acid) follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of the starting material are PEGylated using industrial-grade PEG reagents.
Automated Protection and Functionalization: Automated systems are used to protect the amino group and introduce carboxylic acid groups efficiently.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(Boc-PEG3)-N-bis(PEG3-acid) can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield a free amine, which can then participate in substitution reactions.
Amide Bond Formation: The terminal carboxylic acid groups can react with primary amines in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds.
Common Reagents and Conditions
Deprotection: Boc deprotection is typically carried out using trifluoroacetic acid (TFA) under mild conditions.
Amide Bond Formation: EDC or DCC are commonly used as coupling agents to facilitate the reaction between carboxylic acids and amines.
Major Products
Deprotected Amine: The primary product of Boc deprotection is the free amine.
Amide Conjugates: The major products of amide bond formation are stable amide-linked conjugates.
Scientific Research Applications
N-(Boc-PEG3)-N-bis(PEG3-acid) has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and in PEGylation reactions to improve solubility and stability.
Biology: The compound is employed in bioconjugation techniques to attach biomolecules such as proteins and peptides to various surfaces or carriers.
Medicine: In drug delivery, it is used to enhance the pharmacokinetics and biodistribution of therapeutic agents.
Industry: It finds applications in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-(Boc-PEG3)-N-bis(PEG3-acid) primarily involves its ability to form stable amide bonds and its solubility properties. The Boc-protected amino group can be selectively deprotected to yield a reactive amine, which can then participate in further chemical reactions. The PEG backbone provides flexibility and solubility, making it an ideal linker for various applications.
Comparison with Similar Compounds
Similar Compounds
N-(Azido-PEG3)-N-Boc-PEG3-acid: This compound features an azide group instead of carboxylic acids, making it suitable for click chemistry reactions.
Azido-PEG3-acid: A simpler PEG-based linker with an azide group and a single carboxylic acid.
Uniqueness
N-(Boc-PEG3)-N-bis(PEG3-acid) is unique due to its dual carboxylic acid groups, which allow for multiple conjugation points. This makes it particularly useful in applications requiring multi-functional linkers.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60N2O15/c1-31(2,3)48-30(38)32-6-12-41-18-24-47-27-21-44-15-9-33(7-13-42-19-25-45-22-16-39-10-4-28(34)35)8-14-43-20-26-46-23-17-40-11-5-29(36)37/h4-27H2,1-3H3,(H,32,38)(H,34,35)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGLOOLAOPWBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60N2O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

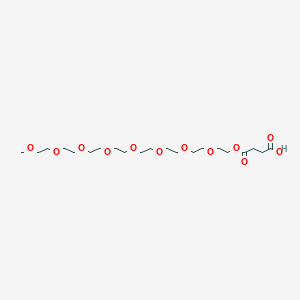

![1-[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-3,6,9,12,15-pentaoxaoctadecan-18-oic acid](/img/structure/B8106062.png)
